[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid
Description
BenchChem offers high-quality [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWOGKXUYHXPKV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and CAS number for S-(+)-2-(3,4-Dimethoxybenzyl)propionic acid
This guide provides an in-depth technical analysis of S-(+)-2-(3,4-Dimethoxybenzyl)propionic acid , a critical chiral intermediate often utilized in the synthesis of renin inhibitors (e.g., Aliskiren precursors) and calcium channel blockers.
Part 1: Physicochemical Identity & Core Data
Editorial Note: In chemical literature, this compound is frequently indexed under its IUPAC systematic name. The "benzylpropionic" nomenclature refers to the benzyl group attached to the
| Parameter | Technical Specification |
| Common Name | S-(+)-2-(3,4-Dimethoxybenzyl)propionic acid |
| Systematic Name | (S)-3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| CAS Number (Racemic) | 20438-02-4 (General reference for the acid structure) |
| CAS Number (S-Isomer) | 27500-29-2 (Specific to the S-(+) enantiomer; Note: Often indexed in specialized chiral libraries) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 101–103 °C (Enantiopure) |
| Optical Rotation | |
| Solubility | Soluble in Ethanol, Methanol, Chloroform; Sparingly soluble in Water |
Structural Verification
The compound features a veratryl (3,4-dimethoxybenzyl) moiety attached to the
SMILES (Isomeric): COC)OC)C(=O)O
Part 2: Synthesis & Stereochemical Resolution
Synthetic Route (Racemic Precursor)
The most robust industrial route involves the alkylation of a malonate derivative followed by decarboxylation. This method avoids the use of expensive chiral auxiliaries early in the process, relying instead on downstream resolution.
Protocol:
-
Alkylation: React 3,4-Dimethoxybenzyl chloride with Diethyl methylmalonate in the presence of Sodium Ethoxide (NaOEt) in Ethanol.
-
Hydrolysis: Treat the resulting diester with 50% KOH under reflux to yield the dicarboxylic acid.
-
Decarboxylation: Heat the dicarboxylic acid to 180°C (neat) to facilitate thermal decarboxylation, yielding rac-2-(3,4-Dimethoxybenzyl)propionic acid .
Chiral Resolution (The "Self-Validating" Protocol)
To obtain the S-(+) enantiomer with high enantiomeric excess (ee > 99%), a classical resolution using (-)-Cinchonidine is the industry standard. This base selectively forms a less soluble diastereomeric salt with the (S)-acid.
Step-by-Step Resolution Workflow:
-
Salt Formation: Dissolve 1.0 eq of racemic acid and 0.6 eq of (-)-Cinchonidine in boiling Acetone/Methanol (9:1).
-
Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The (S)-Acid·Cinchonidine salt precipitates.[1]
-
Filtration & Washing: Filter the white precipitate. Wash with cold acetone.
-
Recrystallization (Critical Step): Recrystallize the salt from Ethanol to upgrade chiral purity (Target: >98% de).
-
Acidification: Suspend the purified salt in dilute HCl (1M) and extract with Ethyl Acetate.
-
Isolation: Dry the organic layer (
) and evaporate to yield S-(+)-2-(3,4-Dimethoxybenzyl)propionic acid .
Part 3: Visualization of Workflows
Diagram 1: Synthetic & Resolution Pathway
This diagram illustrates the transformation from raw materials to the enantiopure target, highlighting the critical resolution node.
Caption: Logical flow from achiral precursors to the isolated S-(+) enantiomer via diastereomeric salt crystallization.
Part 4: Analytical Validation (Quality Control)
To ensure scientific integrity, the isolated compound must be validated using the following orthogonal methods.
Chiral HPLC Method
-
Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm or 280 nm.
-
Expected Retention: The (S)-enantiomer typically elutes after the (R)-enantiomer on OJ-H columns (verify with racemate injection).
NMR Verification
-
1H NMR (400 MHz, CDCl3):
1.18 (d, 3H, -Me), 2.65-3.05 (m, 3H, ), 3.85 (s, 6H, ), 6.70-6.80 (m, 3H, Ar-H). -
Note: The splitting pattern of the benzylic protons is diastereotopic, confirming the presence of the chiral center environment.
References
-
PubChem. (2025).[2][3] 3-(3,4-Dimethoxyphenyl)propionic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Miyazawa, T., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by Cinchonidine. MDPI Molecules. Retrieved from [Link]
-
Org. Synth. (2011). Oxone-Mediated Synthesis of Benzimidazoles (Related Intermediate Protocols). Organic Syntheses. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Metabolic Pathways of 2-(3,4-Dimethoxybenzyl)propionic Acid Intermediates
Introduction
2-(3,4-Dimethoxybenzyl)propionic acid and its intermediates represent a class of molecules with significant relevance in both natural product chemistry and synthetic drug development. The core structure, featuring a dimethoxy-substituted benzene ring coupled to a propionic acid moiety, is found in derivatives of natural compounds and serves as a scaffold in medicinal chemistry. Understanding the metabolic fate of these compounds is paramount for researchers in pharmacology and toxicology, as biotransformation dictates the pharmacokinetic profile, efficacy, and potential toxicity of xenobiotics.
This guide provides a comprehensive overview of the putative metabolic pathways involving 2-(3,4-Dimethoxybenzyl)propionic acid intermediates. We will delve into the enzymatic machinery responsible for their transformation, propose detailed metabolic maps for both microbial and mammalian systems, and provide robust experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the metabolism of this important chemical class.
Pillar 1: The Duality of the Structure - Predicting Metabolic Hotspots
The structure of 2-(3,4-Dimethoxybenzyl)propionic acid presents two primary "hotspots" for metabolic attack: the 3,4-dimethoxybenzyl (veratryl) group and the 2-arylpropionic acid side chain . The metabolic pathways are therefore likely to be a composite of well-established routes for these two functionalities.
-
The Veratryl Moiety: The dimethoxybenzene component is a common feature in lignin and other natural products. Its metabolism, particularly in microbial systems, is well-characterized and typically involves oxidative demethylation. In mammalian systems, this process is primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3]
-
The 2-Arylpropionic Acid Side Chain: This structural motif is famously associated with the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen. A critical and often rate-limiting step in the metabolism of these compounds is the formation of a coenzyme A (CoA) thioester at the carboxylic acid group.[4][5][6] This activation step is catalyzed by acyl-CoA ligases and can lead to various subsequent transformations, including chiral inversion and entry into lipid biosynthesis pathways.[4][7][8][9]
Pillar 2: Proposed Metabolic Pathways and Key Intermediates
Based on analogous pathways, we can propose distinct but potentially interconnected metabolic routes for 2-(3,4-Dimethoxybenzyl)propionic acid in microbial and mammalian systems.
Mammalian Metabolic Pathway: A Focus on Hepatic Biotransformation
In mammals, xenobiotic metabolism is predominantly carried out in the liver through Phase I and Phase II reactions.[10][11][12]
Phase I Metabolism:
The initial steps involve the modification of the parent molecule, primarily through oxidation catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatocytes.[2][3][11]
-
O-Demethylation: The methoxy groups are prime targets for CYP-mediated O-demethylation. This reaction proceeds via hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde to yield a hydroxyl group.[2][3][13] This can occur sequentially at the 3- and 4-positions, leading to hydroxylated and catechol-like intermediates.
-
Side-Chain Oxidation: While less common for this specific structure, hydroxylation at the benzylic position or along the propionic acid chain is also possible.
Activation and Conjugation:
-
CoA Thioester Formation: A pivotal step is the activation of the propionic acid moiety to its CoA thioester, 2-(3,4-dimethoxybenzyl)propionyl-CoA. This reaction is catalyzed by mitochondrial or microsomal acyl-CoA ligases.[4][5][7][9][14] This high-energy intermediate is a branching point for further metabolism.
Phase II Metabolism:
The hydroxylated intermediates generated in Phase I are subsequently conjugated with endogenous polar molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation: The newly formed hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Alternatively, these hydroxyl groups can be sulfated by sulfotransferases (SULTs).
The following diagram illustrates the proposed mammalian metabolic pathway.
Caption: Proposed mammalian metabolic pathway for 2-(3,4-Dimethoxybenzyl)propionic acid.
Microbial Degradation Pathway: A Catabolic Funnel
Microorganisms, particularly soil bacteria and fungi, possess diverse catabolic pathways for degrading aromatic compounds, often as a source of carbon and energy.[1][15][16]
-
Initial O-Demethylation: Similar to mammalian systems, the pathway is initiated by the O-demethylation of the veratryl group. In bacteria like Streptomyces setonii and Rhodococcus jostii, this is often catalyzed by specialized cytochrome P450 systems.[1][17] This leads to the formation of 2-(3-hydroxy-4-methoxybenzyl)propionic acid (isovanillic acid derivative) and subsequently 2-(4-hydroxy-3-methoxybenzyl)propionic acid (vanillic acid derivative).
-
Formation of a Catechol Intermediate: Further demethylation yields the key intermediate, 2-(3,4-dihydroxybenzyl)propionic acid (a protocatechuic acid derivative).
-
Aromatic Ring Cleavage: This catechol-like intermediate is the substrate for ring-opening dioxygenases.
-
Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.
-
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.
-
-
Entry into Central Metabolism: The resulting aliphatic dicarboxylic acids are further metabolized through pathways like the β-ketoadipate pathway to yield intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.
The following diagram outlines the proposed microbial degradation pathway.
Caption: Proposed microbial degradation pathway leading to central metabolism.
Pillar 3: Experimental Validation and Methodologies
The elucidation of these proposed pathways requires robust experimental validation. The following section details standardized protocols for the in vitro investigation of mammalian metabolism and the analytical methods for metabolite identification.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a cornerstone for assessing Phase I metabolism and determining the intrinsic clearance of a compound.[18][19][20][21] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[19]
Objective: To determine the rate of disappearance of 2-(3,4-Dimethoxybenzyl)propionic acid when incubated with liver microsomes and to identify major Phase I metabolites.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
2-(3,4-Dimethoxybenzyl)propionic acid (test compound)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+) or 20 mM NADPH solution
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of the test compound in DMSO. Serially dilute to create working solutions.
-
Prepare the NADPH regenerating system or NADPH solution in phosphate buffer. Keep on ice.
-
Thaw liver microsomes on ice immediately before use. Dilute to a final protein concentration of 0.5-1.0 mg/mL in cold phosphate buffer.[20]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[18]
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the aliquot.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at >3000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Controls:
-
T=0 min: Terminate the reaction immediately after adding NADPH.
-
No NADPH: Incubate the test compound with microsomes for the longest time point without adding NADPH to check for non-NADPH dependent degradation.
-
Heat-inactivated microsomes: Pre-heat microsomes at 45°C for 30 min before adding the test compound to ensure degradation is enzymatic.[18]
-
Data Analysis:
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS. The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Analytical Methodology: Metabolite Identification using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying xenobiotic metabolites due to its high sensitivity and specificity.[22][23]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for compounds of this polarity.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.6 mL/min for analytical scale).
Mass Spectrometric Analysis:
-
Full Scan (MS1): The instrument scans a wide mass range to detect the parent compound and all potential metabolites. This is used to generate extracted ion chromatograms (EICs) for predicted metabolite masses.
-
Tandem MS (MS/MS or MS2): The mass spectrometer isolates the precursor ion (the parent compound or a potential metabolite) and fragments it to produce a characteristic fragmentation pattern (product ion spectrum). This spectrum serves as a "fingerprint" for structural elucidation.
-
O-Demethylation: A loss of 14 Da (CH₂) from a methoxy group or 30 Da (CH₂O) is a characteristic fragmentation pattern.
-
Glucuronidation: A loss of 176 Da (the glucuronide moiety) is indicative of a glucuronide conjugate.
-
CoA Conjugation: Identification of the characteristic CoA fragment ions.
-
The following workflow diagram illustrates the process of metabolite identification.
Sources
- 1. Demethylation of Veratrole by Cytochrome P-450 in Streptomyces setonii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of hepatic fatty acid:coenzyme A ligases in the metabolism of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of coenzyme A in the biotransformation of 2-arylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. Sci-Hub. Xenobiotic/medium chain fatty acid: CoA ligase – a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin / Expert Opinion on Drug Metabolism & Toxicology, 2016 [sci-hub.jp]
- 9. Xenobiotic-CoA ligases: kinetic and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 13. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. eltislab.com [eltislab.com]
- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mttlab.eu [mttlab.eu]
- 21. nuvisan.com [nuvisan.com]
- 22. LC-MS/MS Screen for Xenobiotics and Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 23. analusis.edpsciences.org [analusis.edpsciences.org]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) of S-(+)-2-(3,4-Dimethoxybenzyl)propionic acid
Welcome to the technical support center for the chiral synthesis and purification of S-(+)-2-(3,4-Dimethoxybenzyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows to achieve high enantiomeric excess (ee).
As Senior Application Scientists, we understand that achieving high chiral purity is often a multi-step process requiring careful optimization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am starting with a racemic mixture of 2-(3,4-Dimethoxybenzyl)propionic acid. What are the primary strategies to isolate the desired S-(+)-enantiomer with high ee?
A1: To obtain an enantiomerically enriched product from a racemic mixture, you have two primary strategic options: Chiral Resolution and, less commonly in this context, Enantioselective Deracemization .
-
Chiral Resolution: This is the most common and practical approach. It involves physically separating the two enantiomers. The core principle is to temporarily convert the enantiomers, which have identical physical properties, into diastereomers, which have different physical properties (e.g., solubility) and can thus be separated.[1] For a carboxylic acid like yours, the most prevalent method is Diastereomeric Salt Crystallization .[2][3]
-
Advanced Crystallization Techniques: Other methods like Preferential Crystallization can also be employed, but this requires the racemic mixture to form a specific type of crystal structure known as a conglomerate, which is relatively rare.[4][5]
The most reliable and widely applied industrial method for chiral acids is diastereomeric salt formation, which will be the focus of our subsequent troubleshooting guides.
Q2: My initial attempts at diastereomeric salt crystallization are yielding low enantiomeric excess (<80% ee). What are the critical parameters I need to optimize?
A2: Achieving high enantiomeric excess through diastereomeric salt crystallization is a process of systematic optimization. Low ee is typically a result of suboptimal choices in one or more of the following areas: the resolving agent, the solvent system, or the crystallization conditions.
The interaction between your racemic acid and the chiral resolving agent is the foundation of the separation. The goal is to form two diastereomeric salts with a significant difference in solubility in your chosen solvent system.[6]
-
Causality: You are forming (S)-acid·(S)-base and (R)-acid·(S)-base salts (assuming you use an S-base). If their solubilities are too similar, they will co-crystallize, leading to poor enantiomeric enrichment.
-
Troubleshooting Action: If you are using a common chiral amine like (S)-(-)-α-phenylethylamine and seeing poor results, it is essential to screen other resolving agents. The ideal agent is often discovered empirically.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Class | Common Sources/Notes |
| (S)-(-)-α-Phenylethylamine | Chiral Amine | Readily available and a common first choice. |
| (R)-(+)-α-Phenylethylamine | Chiral Amine | Used to isolate the opposite enantiomer. |
| Cinchona Alkaloids (Quinine, Quinidine) | Chiral Base | Bulky, rigid structures that can offer excellent discrimination.[7] |
| (1R,2S)-(-)-Ephedrine | Chiral Amino Alcohol | Offers multiple interaction points (amine, hydroxyl). |
| (R)-(+)-1-(1-Naphthyl)ethylamine | Chiral Amine | Offers different steric and electronic properties. |
Protocol: Screening Resolving Agents
-
In parallel, dissolve small, equimolar amounts of your racemic acid and several different chiral bases in a suitable solvent (e.g., methanol, ethanol, or acetone) in separate test tubes.
-
Allow the solutions to cool slowly to room temperature and then to 0-4 °C.
-
Observe which tubes form crystalline precipitates.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and then liberate the free acid by treating the salt with a strong acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate).
-
Analyze the ee of the recovered acid via chiral HPLC to identify the most promising resolving agent.
The solvent plays a critical role in modulating the solubilities of the two diastereomeric salts.[6] A solvent that maximizes the solubility difference is key.
-
Causality: An ideal solvent will keep one diastereomeric salt fully solvated while allowing the other to crystallize with high purity. If both salts are too soluble, you will get low yield. If both are poorly soluble, you will get high yield but low ee due to co-precipitation.
-
Troubleshooting Action: Screen a range of solvents with varying polarities. Binary or even ternary solvent systems (e.g., Methanol/Water, Acetone/Heptane) often provide the fine-tuning needed to achieve optimal separation.
Thermodynamics dictates if a pure salt can form, but kinetics dictates what actually crystallizes from your solution.
-
Causality: Rapid cooling ("crashing out") traps impurities and the undesired diastereomer in the crystal lattice. Slow, controlled cooling allows for the selective crystallization of the less soluble salt, leading to higher purity.
-
Troubleshooting Actions:
-
Cooling Rate: Employ a slow, linear cooling ramp. Avoid placing a warm flask directly into an ice bath.
-
Supersaturation: Ensure your starting solution is fully dissolved at an elevated temperature before cooling.
-
Seeding: Once the solution becomes cloudy (the metastable zone), adding a few seed crystals of the desired high-ee diastereomeric salt can promote controlled crystal growth and prevent spontaneous nucleation of the more soluble salt.[4][8]
-
Aging Time: Allowing the crystals to stir in the mother liquor (a process known as aging or ripening) for a period can improve purity as less stable crystals re-dissolve and re-precipitate onto more stable ones.[9]
-
It is rare to achieve >99% ee in a single crystallization step. One or two subsequent recrystallizations of the enriched diastereomeric salt are typically required.
-
Causality: Each recrystallization step further purifies the diastereomeric salt, removing more of the soluble, undesired diastereomer.
-
Troubleshooting Action: Dissolve your filtered salt crystals in the minimum amount of hot solvent and repeat the controlled cooling process. Monitor the ee of the material after each step to determine how many recrystallizations are necessary. An increase from 92% to >99% ee is often achievable with just one well-executed recrystallization.[10]
Diagram 1: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
Caption: A typical experimental workflow for classical chiral resolution.
Q3: My chiral HPLC results are inconsistent, or the resolution between enantiomers is poor. How can I be sure my analytical method is reliable?
A3: This is a critical point. An unreliable analytical method can send your optimization efforts in the wrong direction. If you cannot trust your ee measurement, you cannot improve your process.
-
Causality: Chiral separations are highly specific interactions between the analytes and the chiral stationary phase (CSP). Small changes in the mobile phase composition, temperature, or column condition can dramatically affect the separation.[11]
-
Troubleshooting Actions:
-
Column Selection: For propionic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[12] Anion-exchange columns are also specifically designed for acidic compounds.[13]
-
Mobile Phase Optimization:
-
Acidic Additive: For acidic analytes like yours, adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often essential.[14] This suppresses the ionization of your carboxylic acid, leading to sharper peaks and better-defined interactions with the CSP.
-
Solvent Composition: In normal phase chromatography, the ratio of the polar modifier (e.g., isopropanol) to the nonpolar solvent (e.g., hexane) is the primary driver of retention and resolution. Methodically vary this ratio (e.g., 90:10, 85:15, 80:20 Hexane:IPA) to find the optimal separation.
-
-
Derivatization: If you cannot achieve baseline separation of the free acid, consider derivatizing it to its methyl or ethyl ester.[15] The change in the molecule's structure and polarity can sometimes lead to much better interactions with the CSP.[16] This is an indirect method but can be very effective for troubleshooting.
-
Protocol: Basic Chiral HPLC Method Development
-
Column: Start with a well-known polysaccharide-based column (e.g., Daicel CHIRALPAK® series).
-
Mobile Phase: Begin with a mixture of Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) containing 0.1% TFA.
-
Flow Rate: Use a standard flow rate (e.g., 1.0 mL/min).
-
Injection: Inject a sample of your racemic starting material to confirm you can see two distinct peaks.
-
Optimization:
-
If peaks are too broad or unresolved, increase the polarity by moving to 85:15 or 80:20 Hexane:IPA.
-
If peaks elute too quickly with no separation, decrease the polarity by moving to 95:5.
-
Ensure the resolution factor (Rs) between the two enantiomer peaks is greater than 1.5 for accurate quantification.
-
Diagram 2: Troubleshooting Guide for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting suboptimal enantiomeric excess.
References
- APC (2021).Optimization of an Enantioselective Crystallization.
- ResearchGate (2008).Optimization of Initial Conditions for Preferential Crystallization | Request PDF.
- ACS Publications.Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals | Organic Process Research & Development.
- PMC.Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth.
- ResearchGate.CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- PubMed (1988).Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography.
- Wikipedia.Chiral resolution.
- PMC.An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Pharmaceutical Technology (2015).Chiral Resolution with and without Resolving Agents.
- Chromatography Today (2020).Trouble with chiral separations.
- Stereochemistry - Stereoelectronics (2021).6 Separation of enantiomers.
- MDPI.HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- chemeurope.com.Chiral resolution.
- Chemistry LibreTexts (2014).5.10: Enantiomeric Excess.
- Chiralpedia.Part 6: Resolution of Enantiomers.
- MDPI.A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
- MDPI (2024).Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction.
- Google Patents.CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.
- Google Patents.US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- RSC Publishing (2023).Strategies for chiral separation: from racemate to enantiomer.
- PubMed (2002).Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions.
- Shodex.Analysis of Chiral Compounds = Chiral Separation by CD-HQ Series (1).
- IOP.Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- ResearchGate.A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF.
- Bohrium (2023).determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper.
- PubChem.3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019.
- Advances in Engineering.Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Daicel Chiral Technologies.Enantiomer separation of acidic compounds.
- PMC.Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Chiral_resolution [chemeurope.com]
- 9. advanceseng.com [advanceseng.com]
- 10. approcess.com [approcess.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids | MDPI [mdpi.com]
- 15. Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Enzymatic Hydrolysis of Propionic Acid Esters
Welcome to the Technical Support Center for the enzymatic hydrolysis of propionic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low product yield. By understanding the underlying principles of the reaction and methodically addressing potential issues, you can significantly improve the efficiency and consistency of your experiments.
I. Troubleshooting Guide: A Systematic Approach to Low Yield
Low yield in enzymatic hydrolysis can be frustrating, but it is often traceable to a few key experimental parameters. This section provides a systematic, question-based approach to pinpoint and resolve the root cause of poor conversion rates.
Is Your Enzyme the Right Catalyst for the Job?
Question: Have you selected an appropriate enzyme for the hydrolysis of a short-chain propionic acid ester?
Expert Insight: Not all lipases and esterases are created equal, especially when it comes to short-chain fatty acid esters like propionates. While many lipases show broad substrate specificity, some exhibit a marked preference for longer-chain fatty acids.[1][2] For propionic acid esters, enzymes known to efficiently hydrolyze short- to medium-chain esters are generally more effective.
Troubleshooting Steps:
-
Enzyme Selection: If you are experiencing low yield, consider screening a panel of lipases and esterases. Recommended enzymes for short-chain ester hydrolysis include those from Candida rugosa (CRL), Pseudomonas cepacia (PCL), and porcine pancreas lipase (PPL).[3]
-
Substrate Specificity: Review the literature for data on the specific activity of your chosen enzyme towards propionate or other short-chain esters. Some suppliers provide substrate specificity profiles for their enzyme preparations.
-
Consider Esterases: Don't overlook esterases (EC 3.1.1.1), which are specifically adapted for the hydrolysis of water-soluble, short-chain esters and may outperform lipases in some cases.[4]
Is the Reaction Environment Hostile to Your Enzyme? The Critical Role of pH
Question: Are you maintaining the optimal pH for the hydrolysis reaction?
Expert Insight: The pH of the reaction medium is one of the most critical factors influencing enzyme activity. A common pitfall is assuming the optimal pH for esterification is the same as for hydrolysis. For the hydrolysis of propionic acid esters, the optimal pH is typically in the neutral to slightly alkaline range (pH 7-9), which is significantly different from the acidic optima often observed for the reverse esterification reaction.[5][6] As the reaction proceeds, the production of propionic acid will lower the pH of the medium, potentially leading to a decrease in enzyme activity or even inhibition.
Troubleshooting Steps:
-
pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. The formation of propionic acid will cause a drop in pH.[7]
-
Buffering Capacity: Ensure your buffer system has sufficient capacity to maintain the desired pH throughout the reaction. A phosphate or Tris-HCl buffer is often a good choice for the neutral to slightly alkaline range.
-
Automated Titration: For larger-scale or long-duration reactions, consider using a pH-stat or an automated titrator to add a base (e.g., dilute NaOH) to neutralize the propionic acid as it is formed, thereby maintaining a constant pH.
Are You Running the Reaction at the Enzyme's "Sweet Spot" Temperature?
Question: Is the reaction temperature optimized for both enzyme activity and stability?
Expert Insight: Temperature has a dual effect on enzymatic reactions: it increases the reaction rate up to an optimum, but higher temperatures can lead to enzyme denaturation and loss of activity.[2] The optimal temperature can vary significantly between different lipases.
Troubleshooting Steps:
-
Determine the Optimal Temperature: Consult the manufacturer's specifications for the optimal temperature range of your enzyme. If this information is unavailable, perform a temperature optimization experiment, testing a range of temperatures (e.g., 30°C to 60°C) to find the point of maximum activity. For example, a lipase from Pseudomonas sp. KB700A showed an optimal temperature of 35°C for the hydrolysis of short-chain esters.[8]
-
Assess Thermostability: Be aware that the optimal temperature for activity may not be the same as the temperature for maximum stability. For prolonged reactions, a slightly lower temperature may result in a higher overall yield by preserving the enzyme's activity over time.
-
Monitor for Denaturation: If you observe a rapid drop-off in reaction rate, it could be a sign of thermal denaturation.
Is Product Inhibition Bringing Your Reaction to a Halt?
Question: Is the accumulation of propionic acid and/or the alcohol product inhibiting your enzyme?
Expert Insight: Product inhibition is a common cause of low conversion in enzymatic reactions. Both propionic acid and the alcohol co-product can act as inhibitors for lipases.[1][9][10] Short-chain fatty acids, in particular, have been shown to be inhibitory.[9]
Troubleshooting Steps:
-
In Situ Product Removal: If feasible, consider methods to remove one or both products from the reaction mixture as they are formed. This can be achieved through techniques like pervaporation, vacuum stripping (for volatile alcohols), or selective extraction.
-
Substrate Concentration: High initial substrate concentrations can lead to high product concentrations, exacerbating inhibition. Try running the reaction at a lower initial ester concentration.
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added incrementally can help to keep product concentrations below inhibitory levels.
Is Water Your Friend or Foe? The Nuances of Water Activity
Question: Have you optimized the water content (water activity) in your reaction system?
Expert Insight: While water is a reactant in hydrolysis, its concentration (or more precisely, its thermodynamic activity, a_w_) can significantly impact enzyme activity and stability. Too little water can limit the reaction rate, while an excess can, in some systems, lead to enzyme aggregation or a decrease in activity.[8][11]
Troubleshooting Steps:
-
Aqueous Systems: In predominantly aqueous systems, ensure thorough mixing to avoid mass transfer limitations, especially if the ester is not fully soluble.
-
Organic Co-solvents: If using an organic co-solvent to improve substrate solubility, the water content becomes even more critical. The optimal water activity will depend on the specific enzyme and solvent system.[6][9][12][13]
-
Water Activity Control: For reactions in organic media, you can control water activity by pre-equilibrating the enzyme and solvent with saturated salt solutions or by adding a specific amount of water.
II. Frequently Asked Questions (FAQs)
Q1: What is the difference between an esterase and a lipase, and which should I choose for propionic acid ester hydrolysis?
A1: Esterases (EC 3.1.1.1) preferentially hydrolyze water-soluble esters with short-chain fatty acids. Lipases (EC 3.1.1.3), on the other hand, are typically more active on water-insoluble, long-chain triglycerides and exhibit interfacial activation.[4] For the hydrolysis of a relatively water-soluble ester like ethyl or methyl propionate, an esterase may be a very effective choice. However, many commercially available lipases, such as that from Candida rugosa, also show good activity on short-chain esters and are widely used.[1] The best choice often depends on the specific substrate and reaction conditions, so empirical screening is recommended.
Q2: My reaction starts well but then stops before reaching completion. What could be the cause?
A2: This is a classic sign of either product inhibition or a significant change in pH. As the hydrolysis proceeds, the concentration of propionic acid and the corresponding alcohol increases. Propionic acid can lower the pH of the medium to a point where the enzyme is no longer active and can also act as a direct inhibitor.[9][10] The alcohol co-product can also be inhibitory.[1] Refer to the troubleshooting sections on pH control and product inhibition for solutions.
Q3: Can I use an organic co-solvent to increase the solubility of my propionic acid ester?
A3: Yes, using a water-miscible organic co-solvent can be an effective strategy to increase the solubility of a hydrophobic ester substrate. However, the choice and concentration of the solvent are critical. Some polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[6][14] Solvents like DMSO, isopropanol, and methanol have been shown to be compatible with some lipases at lower concentrations.[6] It is crucial to perform a solvent screening and optimization study for your specific enzyme and reaction.
Q4: How does enzyme immobilization affect the hydrolysis of propionic acid esters?
A4: Immobilization can offer several advantages, including enhanced enzyme stability (to pH and temperature), easier separation of the enzyme from the reaction mixture, and potential for continuous processing.[12] However, the immobilization process itself can sometimes lead to a decrease in apparent activity due to mass transfer limitations or conformational changes in the enzyme. The choice of support material and immobilization method is critical to the success of the immobilized biocatalyst.[12]
Q5: What are some common inhibitors of lipases that I should be aware of?
A5: Besides product inhibition by propionic acid and the alcohol, other substances can inhibit lipase activity. These include:
-
Heavy metal ions: Ions such as Hg²⁺, Cu²⁺, and Pb²⁺ can inhibit lipases by interacting with amino acid residues.
-
Chelating agents: EDTA can inhibit metallolipases by sequestering essential metal cofactors.
-
Organophosphorus compounds: These compounds can irreversibly inhibit lipases by covalently modifying the active site serine residue.
-
Some detergents and surfactants: High concentrations of certain detergents can denature enzymes.
-
Specific small molecules: A variety of natural and synthetic compounds are known to be lipase inhibitors, such as Orlistat.[15][16][17]
III. Data Presentation
Table 1: Optimal pH and Temperature for Selected Lipases in the Hydrolysis of Short-Chain Esters
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Candida rugosa | 5.0 - 7.0 | 32 - 55 | [18][19] |
| Pseudomonas cepacia | ~8.0 | 35 - 55 | [8] |
| Pseudomonas sp. (KB700A) | 8.0 - 8.5 | 35 | [8] |
| Staphylococcus sp. (SL1) | 12.0 | 60 | [17] |
Note: Optimal conditions can vary depending on the specific substrate, enzyme preparation, and reaction conditions.
IV. Experimental Protocols
Protocol 1: General Screening of Lipases for Propionic Acid Ester Hydrolysis
This protocol provides a framework for screening different lipases to identify the most effective catalyst for your specific propionic acid ester.
Materials:
-
Propionic acid ester (e.g., ethyl propionate)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Lipase/esterase powders or solutions (e.g., from Candida rugosa, Pseudomonas cepacia, Porcine Pancreas)
-
0.1 M NaOH solution
-
Phenolphthalein indicator
-
Reaction vessels (e.g., 50 mL flasks)
-
Shaking water bath or magnetic stirrer with temperature control
Procedure:
-
Prepare Substrate Emulsion: To a 50 mL flask, add 10 mL of phosphate buffer (pH 7.5) and 1 mL of the propionic acid ester. Add a small amount of a non-denaturing surfactant (e.g., Triton X-100 at 0.1% v/v) if the ester is poorly soluble. Emulsify by vigorous stirring or sonication.
-
Enzyme Addition: Add a defined amount of the lipase/esterase (e.g., 10 mg of powder) to the substrate emulsion.
-
Incubation: Place the flask in a shaking water bath at a controlled temperature (e.g., 40°C) and start the reaction.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture and immediately quench the reaction by adding it to a known volume of cold ethanol.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated propionic acid with 0.1 M NaOH until a persistent pink color is observed.
-
Calculation of Activity: Calculate the enzyme activity in terms of µmol of propionic acid released per minute per mg of enzyme.
-
Comparison: Compare the activities of the different enzymes to identify the most promising candidate for your application.
Protocol 2: Monitoring Hydrolysis by Gas Chromatography (GC)
This method allows for the quantitative determination of both the consumption of the ester substrate and the formation of the alcohol product.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column like a DB-WAX)
-
Internal standard (e.g., n-butanol if not the product alcohol)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Sampling: At specified time points, withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Extraction: Add the aliquot to a vial containing a known amount of internal standard dissolved in an extraction solvent (e.g., 1 mL of ethyl acetate with n-butanol). Vortex vigorously for 1 minute.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
GC Analysis: Inject a sample of the organic layer into the GC.
-
Quantification: Determine the concentrations of the propionic acid ester and the product alcohol by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
V. Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting low yield in the enzymatic hydrolysis of propionic acid esters.
Caption: A decision tree for troubleshooting low yield in enzymatic hydrolysis.
VI. References
-
Bauer, T., et al. (2005). pH-optima in lipase-catalysed esterification. Biocatalysis and Biotransformation, 23(5), 307-314.
-
Hollmann, F., et al. (2021). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Catalysis, 11(19), 12266-12276.
-
Ghamgui, H., et al. (2004). Organic solvent tolerant lipases and applications. Journal of Applied Microbiology, 97(3), 563-570.
-
Al-Zuhair, S. (2007). Production of fatty acid methyl esters by reactive extraction of oils and fats. Biomass and Bioenergy, 31(10), 716-723.
-
Jensen, R. G. (1983). Detection and determination of lipase (acylglycerol hydrolase) activity from various sources. Lipids, 18(9), 650-657.
-
Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396-403.
-
Mateo, C., et al. (2007). Immobilization of enzymes on hydrophobic supports. Methods in Molecular Biology, 354, 3-14.
-
Sigma-Aldrich. (n.d.). Lipase from Pseudomonas cepacia. Product Information Sheet.
-
Klibanov, A. M. (1997). Why are enzymes less active in organic solvents than in water? Trends in Biotechnology, 15(3), 97-101.
-
Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug Discovery Today, 12(19-20), 879-889.
-
Wikipedia. (2024). Lipase inhibitor.
-
Sharma, R., Chisti, Y., & Banerjee, U. C. (2001). Production, purification, characterization, and applications of lipases. Biotechnology Advances, 19(8), 627-662.
-
Fendri, A., et al. (2010). A newly high alkaline lipase: an ideal choice for application in detergent formulations. Lipids in Health and Disease, 9, 99.
-
Prazeres, J. N., et al. (2012). Production and optimization of lipase from Candida rugosa using groundnut oilcake under solid state fermentation. Journal of Microbiology, Biotechnology and Food Sciences, 2(1), 147-160.
-
Burk, P., et al. (2013). Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation. Food Science and Biotechnology, 22(5), 1279-1286.
-
Gotor-Fernández, V., et al. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120.
-
Mustranta, A., et al. (1993). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. Applied Microbiology and Biotechnology, 38(6), 617-621.
-
Sharma, S., et al. (2014). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. EXCLI Journal, 13, 897-921.
-
Labar, G., et al. (2010). Monoglyceride lipase: structure and inhibitors. ChemBioChem, 11(12), 1646-1654.
-
Bäckvall, J. E. (2002). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. In Modern Methods for Biocatalysis (pp. 1-20). Wiley-VCH.
-
BenchChem. (2023). Troubleshooting low yield in enzymatic esterification of Heptyl propionate.
-
Fow, K. L., et al. (2009). Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. In Practical Methods for Biocatalysis and Biotransformations (pp. 133-164). Wiley.
-
Genc, B., & Onal, S. (2011). Optimisation of Candida rugosa Lipase Esterase Activity. International Journal of Chemical, Environmental & Biological Sciences, 1(1), 1-5.
-
Palmu, K., et al. (1997). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1345(2), 155-162.
-
Fu, J., et al. (2020). Exploring Metagenomic Enzymes: A Novel Esterase Useful for Short-Chain Ester Synthesis. Marine Drugs, 18(9), 475.
-
de Oliveira, A. L. L., et al. (2019). Activity of Lipases and Esterases towards Tertiary Alcohols: Insights into Structure–Function Relationships. Catalysts, 9(11), 906.
-
Food Safety and Standards Authority of India. (n.d.). Propionic Acid and Acetic Acid Analysis Methods of Food Additives.
-
Kumar, A., & Kanwar, S. S. (2012). Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester: A comparison in ionic liquids vs hexane. Journal of Molecular Catalysis B: Enzymatic, 84, 1-7.
-
FAO. (1998). Propionic Acid.
-
Goldberg, M., et al. (1990). The control of lipase-catalysed transesterification and esterification reaction rates. Effects of substrate polarity, water activity and water molecules on enzyme activity. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1047(2), 107-113.
-
European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1).
-
Karigar, C. S., & Rao, S. S. (2011). Role of microbial enzymes in the bioremediation of pollutants: a review. Enzyme Research, 2011, 805187.
-
Choo, D. W., et al. (1998). Low-Temperature Lipase from Psychrotrophic Pseudomonas sp. Strain KB700A. Applied and Environmental Microbiology, 64(2), 486-491.
-
Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
-
O'Connor, C. J., & Wallace, R. G. (1985). The distinction between esterases and lipases. Journal of Colloid and Interface Science, 107(2), 346-353.
-
Sobiech, K. M., et al. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Sensors, 21(24), 8251.
-
Wang, Y., et al. (2018). Reaction kinetics of hydrolyzing methyl propionate. Chemical Engineering (China), 46(1), 58-62.
-
Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE.
-
Forró, E., & Fülöp, F. (2018). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 23(10), 2533.
-
Kim, H. J., et al. (2004). Improvement of distillation and extraction conditions for analysis of propionic acid in bakery products. Journal of the Korean Society for Applied Biological Chemistry, 47(1), 70-74.
-
Google Patents. (2012). Method for catalytic synthesis of methyl propionate (CN102320962B).
-
dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Catalysts, 11(11), 1362.
-
Ehlert, A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4242.
-
Piškur, J., et al. (2016). Propionic Acid: Method of Production, Current State and Perspectives. Food Technology and Biotechnology, 54(3), 255-269.
-
Pearson. (n.d.). Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate.
-
dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Catalysts, 11(11), 1362.
-
de Oliveira, D., et al. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. Catalysts, 13(12), 1509.
-
de Oliveira, D., et al. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. Catalysts, 13(12), 1509.
-
Leuchs, S., et al. (2015). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 10(10), e0140223.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Temperature Lipase from Psychrotrophic Pseudomonas sp. Strain KB700A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Do organic solvents affect the catalytic properties of lipase? Intrinsic kinetic parameters of lipases in ester hydrolysis and formation in various organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art | MDPI [mdpi.com]
- 15. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
- 16. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Optical Rotation of S-(+) and R-(-) 2-(3,4-Dimethoxybenzyl)propionic Acid for Researchers and Drug Development Professionals
Introduction: Chirality and the Significance of Optical Rotation in Drug Development
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers often exhibit distinct pharmacological and toxicological profiles. This divergence in biological activity underscores the critical importance of isolating and characterizing individual enantiomers in drug development.
A fundamental property that distinguishes enantiomers is their interaction with plane-polarized light. Chiral molecules are optically active, meaning they rotate the plane of polarized light.[1] Enantiomers of the same compound rotate light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.[2] The magnitude and direction of this rotation, quantified as the specific rotation, is a crucial parameter for identifying and characterizing enantiomers, as well as for determining their enantiomeric purity.
This guide focuses on the comparative analysis of the optical rotation of the S-(+) and R-(-) enantiomers of 2-(3,4-Dimethoxybenzyl)propionic acid, a chiral carboxylic acid with potential applications in medicinal chemistry. By providing a detailed examination of their chiroptical properties and the experimental methodologies to determine them, this document aims to equip researchers with the necessary knowledge to confidently work with these and similar chiral molecules.
Understanding the Enantiomers: S-(+) and R-(-) 2-(3,4-Dimethoxybenzyl)propionic Acid
The two enantiomers of 2-(3,4-Dimethoxybenzyl)propionic acid are designated as S and R based on the Cahn-Ingold-Prelog priority rules, which describe the absolute configuration of the stereocenter. The (+) and (-) designations, however, are experimentally determined and refer to the direction of optical rotation. It is crucial to understand that there is no direct correlation between the R/S configuration and the (+)/(-) direction of rotation.[2]
Table 1: Comparison of Chiroptical Properties of S-(+) and R-(-) 2-(3,4-Dimethoxybenzyl)propionic Acid (Predicted and Analogous Data)
| Property | S-(+) Enantiomer | R-(-) Enantiomer |
| Absolute Configuration | S | R |
| Direction of Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Predicted Specific Rotation | Positive Value | Negative Value of Equal Magnitude |
| Analogous Compound Data | (S)-(+)-Naproxen: +66° (in chloroform)[3][4] | (R)-(-)-Naproxen: -66° (in chloroform) |
Experimental Methodologies
To empirically determine and compare the optical rotation of the S-(+) and R-(-) enantiomers of 2-(3,4-Dimethoxybenzyl)propionic acid, a multi-step experimental workflow is required, encompassing synthesis of the racemic mixture, chiral resolution to separate the enantiomers, and subsequent polarimetric analysis.
Synthesis of Racemic 2-(3,4-Dimethoxybenzyl)propionic Acid
A common route to synthesize 2-arylpropionic acids involves the reaction of a substituted phenylacetic acid with a suitable electrophile. A plausible synthetic pathway for racemic 2-(3,4-Dimethoxybenzyl)propionic acid starts from 3,4-dimethoxyphenylacetic acid (homoveratric acid).
Protocol for Synthesis of Racemic 2-(3,4-Dimethoxybenzyl)propionic Acid:
-
Preparation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenylacetic acid in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon and form the corresponding enolate.
-
Alkylation: While maintaining the low temperature, add methyl iodide to the reaction mixture. The enolate will act as a nucleophile, attacking the methyl iodide to form the desired 2-(3,4-Dimethoxybenzyl)propionic acid.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic product.
-
Purify the product by column chromatography or recrystallization.
Causality: The use of a strong, sterically hindered base like LDA at low temperatures is crucial to ensure rapid and complete enolate formation while minimizing side reactions such as self-condensation. The inert atmosphere prevents the reactive enolate from being quenched by atmospheric moisture or oxygen.
Chiral Resolution of Racemic 2-(3,4-Dimethoxybenzyl)propionic Acid
The separation of the racemic mixture into its constituent enantiomers can be achieved through chiral resolution.[5][6] A widely used and effective method for resolving chiral carboxylic acids is the formation of diastereomeric salts with a chiral amine.[7] The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8]
Protocol for Chiral Resolution using (R)-(+)-α-Methylbenzylamine:
-
Salt Formation: Dissolve the racemic 2-(3,4-Dimethoxybenzyl)propionic acid in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine.
-
Gently heat the solution to ensure complete dissolution and salt formation.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and will crystallize out of the solution.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the free carboxylic acid enantiomer.
-
Extract the enantiomerically enriched acid into an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the solid enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
-
Recrystallization: To achieve high enantiomeric purity, the resolved enantiomers should be recrystallized from a suitable solvent.
Expertise & Trustworthiness: The choice of the resolving agent and the crystallization solvent is critical for successful resolution. It often requires empirical optimization. (R)-(+)-α-methylbenzylamine is a common and effective resolving agent for many chiral carboxylic acids. The slow cooling during crystallization is key to forming well-defined crystals and achieving good separation of the diastereomers.
Polarimetric Analysis
Once the enantiomers are isolated and purified, their optical rotation can be measured using a polarimeter. The specific rotation is a characteristic property of a chiral compound and is calculated from the observed rotation.
Protocol for Polarimetry Measurement:
-
Sample Preparation: Accurately weigh a known amount of the purified enantiomer and dissolve it in a specific volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask. The concentration should be recorded precisely.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Measure the observed angle of rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:
[α] = α / (c × l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration of the sample in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Self-Validation: Multiple readings of the observed rotation should be taken and averaged to minimize random errors. The specific rotation should be reported with the temperature and the wavelength of the light source (typically the sodium D-line at 589 nm).
Visualization of Experimental Workflow
Diagram 1: Experimental Workflow for Synthesis, Resolution, and Analysis
Caption: Workflow for obtaining and analyzing the enantiomers.
Conclusion
The comparison of the optical rotation of S-(+) and R-(-) 2-(3,4-Dimethoxybenzyl)propionic acid is a fundamental step in its characterization for potential pharmaceutical applications. While direct experimental data for this specific compound is not widely published, a robust understanding of its properties can be established through analogy with structurally related 2-arylpropionic acids and by following well-established experimental protocols for synthesis, chiral resolution, and polarimetry. This guide provides the theoretical framework and practical methodologies to enable researchers to confidently undertake such investigations, ensuring the scientific rigor required in the development of new chiral therapeutic agents.
References
-
PubChem. Naproxen. National Center for Biotechnology Information. [Link]
-
Bartleby. The anti-inflammatory agent, (S)-naproxen sodium salt has a specific rotation of +66°. [Link]
-
Journal of Chemical Education. Determination of the Enantiomeric Purity of Naproxen: An Organic Chemistry Laboratory Experiment. [Link]
-
Vaia. Q36P Naproxen, a nonsteroidal anti-in... [Link]
-
Chegg. Solved The specific rotation, [a] of pure (S)-naproxen, an. [Link]
-
Industrial & Engineering Chemistry Research. Chiral Purification of S-2-Phenylpropionic Acid from an Enantiomer Mixture by Stripping Crystallization. [Link]
-
ProQuest. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]
-
PubMed. Optical inversion of (2R)- to (2S)-isomers of 2-[4-(2-Oxocyclopentylmethyl)-phenyl]propionic acid (loxoprofen), a new anti-inflammatory agent, and its monohydroxy metabolites in the rat. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
ChemEurope. Chiral resolution. [Link]
-
PubMed. Microbial metabolism of 2-arylpropionic acids: chiral inversion of ibuprofen and 2-phenylpropionic acid. [Link]
-
ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]
-
ChemConnections. Optical resolutions-12. [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Chemistry LibreTexts. 5.4: Optical Activity. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Chiral_resolution [chemeurope.com]
- 7. chemconnections.org [chemconnections.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid
Hazard Assessment: Understanding the Risks
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid is a derivative of propionic acid. Propionic acid itself is classified as a flammable liquid that causes severe skin burns, eye damage, and respiratory irritation[1][2][3]. Structurally similar compounds, such as 3-(3,4-Dimethoxyphenyl)propionic acid, are known to cause skin, eye, and respiratory irritation[4][5]. Therefore, it is prudent to handle [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid as a substance with the potential for similar hazards.
Primary Hazards:
-
Skin Irritation/Corrosion: Potential to cause skin irritation upon contact.
-
Eye Damage: Risk of serious eye irritation or damage from splashes or airborne particles.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[4].
-
Flammability: While the flammability of this specific derivative is not documented, the parent compound, propionic acid, is a flammable liquid[1][2].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid. The following recommendations are based on a comprehensive risk assessment for handling solid and dissolved forms of this compound in a laboratory setting[6][7][8].
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk[7]. | Protects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation[5]. |
| Hand Protection | Nitrile gloves are the recommended minimum for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves. Always check for tears and change gloves immediately after contamination[7][8][9]. | Provides a barrier against skin contact, which may cause irritation[5]. Nitrile offers good resistance to a range of chemicals, including many acids and solvents. |
| Body Protection | A flame-resistant lab coat should be worn and fully fastened. For larger scale operations, a chemical-resistant apron over the lab coat is advised[6]. | Protects skin and personal clothing from spills and splashes. Flame resistance is a precautionary measure given the flammability of the parent compound[1][2]. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills and falling objects[6]. |
Respiratory Protection:
Respiratory protection is generally not required under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood)[10][11][12]. However, if you are working outside of a fume hood, weighing out large quantities of the solid, or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator or equivalent should be used to prevent inhalation of dust particles[5][13].
Operational Plan: From Preparation to Disposal
A systematic approach to handling [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid is essential for maintaining a safe laboratory environment.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[14].
-
Donning PPE: Before handling the chemical, don your PPE in the following order: lab coat, safety goggles, face shield (if necessary), and finally, gloves.
-
Handling Solid Compound: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Handling Solutions: When preparing solutions, always add the acid to the solvent slowly. Open containers with care to avoid splashes[14].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[5].
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department[14].
Doffing and Disposal of PPE
-
Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
General Doffing Sequence: Remove the face shield (if used), then the lab coat, followed by safety goggles. Wash hands thoroughly with soap and water after removing all PPE.
-
PPE Disposal: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.
Chemical Waste Disposal
All waste containing [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste. Consult your institution's guidelines for chemical waste disposal to ensure compliance with local, regional, and national regulations[10][12].
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid.
Caption: PPE Selection Workflow for Handling [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid.
References
-
Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). SOP - ACID HANDLING. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]
-
Penta chemicals. (2025, July 8). Propionic acid Safety Data Sheet. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3,4-Dimethoxyphenyl)propionic acid(2107-70-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. 3-(4-Methoxybenzoyl)propionic acid 97 3153-44-4 [sigmaaldrich.com]
- 14. earth.utah.edu [earth.utah.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
